



# Application Note: Epitope Mapping of HIV-1 p24 (194-210) using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

Cat. No.: B15568304

Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Epitope mapping is a critical process in immunology and virology, essential for understanding the host immune response to pathogens, designing effective vaccines, and developing targeted immunotherapies. The HIV-1 capsid protein p24 is a major target for both humoral and cellular immunity. Identifying specific T-cell epitopes within p24, such as the 194-210 region, is crucial for elucidating the mechanisms of viral control and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the identification and characterization of T-cell responses to the p24 (194-210) peptide using intracellular cytokine staining (ICS) and flow cytometry.

T-cell epitope mapping by flow cytometry is a powerful technique that allows for the simultaneous identification and functional characterization of antigen-specific T-cells at the single-cell level.[1] The most common approach involves stimulating peripheral blood mononuclear cells (PBMCs) with overlapping peptides spanning a protein of interest.[2][3] In the presence of a protein transport inhibitor, cytokines produced by activated T-cells accumulate intracellularly and can be detected using fluorescently labeled antibodies.[4] This method enables the quantification of responding T-cell populations (e.g., CD4+ and CD8+) and the analysis of their cytokine profiles (e.g., IFN-γ, TNF-α, IL-2).

### **Principle of the Assay**







This protocol outlines the stimulation of PBMCs from HIV-1 infected individuals (or vaccinated subjects) with the synthetic peptide p24 (194-210). Antigen-presenting cells (APCs) within the PBMC population will process and present the peptide on MHC class I and/or class II molecules. Peptide-specific CD8+ and/or CD4+ T-cells will recognize these peptide-MHC complexes, leading to their activation and the production of effector cytokines. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is included to block the secretion of these cytokines, causing them to accumulate in the cytoplasm. Following stimulation, cells are stained for surface markers to identify T-cell subsets, then fixed, permeabilized, and stained for intracellular cytokines. The percentage of cytokine-producing T-cells is then quantified by multicolor flow cytometry.

#### **Data Presentation**

The quantitative data obtained from the flow cytometric analysis can be summarized in tables for clear comparison between different conditions or patient groups.

Table 1: Frequency of p24 (194-210)-Specific T-Cells in HIV-1+ Donors



| Donor ID                | T-Cell<br>Subset | % IFN-y+ | % TNF-α+ | % IL-2+                            | Polyfunctio<br>nal (% of<br>total CD8+) |
|-------------------------|------------------|----------|----------|------------------------------------|-----------------------------------------|
| HIV-001                 | CD8+             | 0.75     | 0.68     | 0.45                               | 0.35 (IFN-<br>γ+/TNF-<br>α+/IL-2+)      |
| CD4+                    | 0.12             | 0.09     | 0.15     | 0.05 (IFN-<br>y+/TNF-<br>α+/IL-2+) |                                         |
| HIV-002                 | CD8+             | 1.23     | 1.15     | 0.89                               | 0.78 (IFN-<br>y+/TNF-<br>α+/IL-2+)      |
| CD4+                    | 0.25             | 0.21     | 0.30     | 0.15 (IFN-<br>γ+/TNF-<br>α+/IL-2+) |                                         |
| HIV-Negative<br>Control | CD8+             | <0.01    | <0.01    | <0.01                              | <0.01                                   |
| CD4+                    | <0.01            | <0.01    | <0.01    | <0.01                              |                                         |

Table 2: Materials and Reagents



| Reagent                         | Supplier          | Catalog Number |  |
|---------------------------------|-------------------|----------------|--|
| HIV-1 p24 (194-210) Peptide     | (Example) AnaSpec | AS-61345       |  |
| RPMI 1640 Medium                | Gibco             | 11875093       |  |
| Fetal Bovine Serum (FBS)        | Gibco             | 26140079       |  |
| Penicillin-Streptomycin         | Gibco             | 15140122       |  |
| Ficoll-Paque PLUS               | GE Healthcare     | 17-1440-02     |  |
| Brefeldin A                     | BioLegend         | 420601         |  |
| Monensin                        | BioLegend         | 420701         |  |
| Anti-CD3 (clone UCHT1)          | BioLegend         | 300438         |  |
| Anti-CD8 (clone RPA-T8)         | BioLegend         | 301036         |  |
| Anti-CD4 (clone OKT4)           | BioLegend         | 317444         |  |
| Anti-IFN-y (clone 4S.B3)        | BioLegend         | 502512         |  |
| Anti-TNF-α (clone MAb11)        | BioLegend         | 502909         |  |
| Anti-IL-2 (clone MQ1-17H12)     | BioLegend         | 500308         |  |
| Live/Dead Fixable Viability Dye | Thermo Fisher     | L34975         |  |
| Cyto-Fast Fix/Perm Buffer Set   | BioLegend         | 426803         |  |
| Flow Cytometry Staining Buffer  | Thermo Fisher     | 00-4222-26     |  |

# Experimental Protocols Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

- Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).
- Carefully layer the diluted blood over an equal volume of FicoII-Paque PLUS in a conical centrifuge tube.



- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
- Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to  $2 \times 10^6$  cells/mL in complete RPMI.

#### T-Cell Stimulation with p24 (194-210) Peptide

- Add 1 x 10<sup>6</sup> PBMCs (0.5 mL) to each well of a 96-well round-bottom plate.
- Prepare the following stimulation conditions in triplicate:
  - Negative Control: Add 50 μL of complete RPMI medium.
  - $\circ$  Peptide Stimulation: Add 50  $\mu$ L of p24 (194-210) peptide solution to a final concentration of 2  $\mu$ g/mL.
  - $\circ$  Positive Control: Add 50  $\mu$ L of a mitogen such as Staphylococcal enterotoxin B (SEB) to a final concentration of 1  $\mu$ g/mL.
- Add co-stimulatory antibodies, anti-CD28 and anti-CD49d, to all wells at a final concentration of 1 μg/mL each.
- Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
- Add Brefeldin A to each well at a final concentration of 10 μg/mL to inhibit protein secretion.
   [4]
- Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

#### **Staining for Flow Cytometry**



- After incubation, centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
- Surface Staining:
  - Resuspend the cells in 50 μL of Flow Cytometry Staining Buffer containing a viability dye and fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
  - Incubate for 20 minutes at 4°C in the dark.
  - Wash the cells with 200 μL of Flow Cytometry Staining Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
- Fixation and Permeabilization:
  - $\circ$  Resuspend the cell pellet in 100  $\mu$ L of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
  - $\circ$  Wash the cells with 200  $\mu$ L of Permeabilization Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
- Intracellular Staining:
  - Resuspend the fixed and permeabilized cells in 50 μL of Permeabilization Buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-y, anti-TNF-α, anti-IL-2).
  - Incubate for 30 minutes at room temperature in the dark.
  - Wash the cells twice with 200 μL of Permeabilization Buffer.
- Resuspend the final cell pellet in 200 μL of Flow Cytometry Staining Buffer for acquisition.

#### Flow Cytometry Acquisition and Analysis

 Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.



- Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate)
   for robust statistical analysis.
- Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
- Gating Strategy:
  - Gate on singlets to exclude cell doublets.
  - Gate on viable cells using the viability dye.
  - Gate on lymphocytes based on forward and side scatter properties.
  - Gate on CD3+ T-cells.
  - From the CD3+ population, gate on CD4+ and CD8+ T-cell subsets.
  - Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing each cytokine (IFN-y, TNF-α, IL-2) for each stimulation condition.
  - A positive response is typically defined as a frequency of cytokine-producing cells that is at least twice the background (negative control) and above a certain threshold (e.g., 0.05%).

#### **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the experimental protocol for epitope mapping using flow cytometry.





Click to download full resolution via product page

Caption: Experimental workflow for p24 (194-210) epitope mapping.

### **Signaling Pathway**

Upon recognition of the p24 (194-210) peptide presented by an APC, the T-cell receptor (TCR) complex initiates a signaling cascade that leads to T-cell activation and cytokine production.







Click to download full resolution via product page

Caption: Simplified T-cell activation signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mapping T cell epitopes by flow cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epitope mapping of monoclonal antibodies against human immunodeficiency virus type 1 structural proteins by using peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epitope mapping of monoclonal antibodies against human immunodeficiency virus type 1 structural proteins by using peptides PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good Cell, Bad Cell: Flow Cytometry Reveals T-cell Subsets Important in HIV Disease -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Epitope Mapping of HIV-1 p24 (194-210) using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568304#application-of-p24-194-210-in-flow-cytometry-for-epitope-mapping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com